molecular formula C15H15N3O5Se B11463103 2-amino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro[1,3]selenazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11463103
M. Wt: 396.27 g/mol
InChI Key: JUUFZXKJXQOCGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a selenazole ring fused with a pyridine ring, along with a benzodioxole moiety. The presence of selenium in the heterocyclic ring makes it particularly interesting for various scientific applications due to selenium’s known biological and chemical properties.

Properties

Molecular Formula

C15H15N3O5Se

Molecular Weight

396.27 g/mol

IUPAC Name

2-amino-7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6,7-dihydro-4H-[1,3]selenazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C15H15N3O5Se/c1-20-10-6(3-8-11(12(10)21-2)23-5-22-8)7-4-9(19)17-14-13(7)24-15(16)18-14/h3,7H,4-5H2,1-2H3,(H2,16,18)(H,17,19)

InChI Key

JUUFZXKJXQOCGU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3CC(=O)NC4=C3[Se]C(=N4)N)OCO2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step organic synthesis. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the benzodioxole moiety, followed by its coupling with a selenazole precursor. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, toluene, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a selenoxide derivative, while reduction could produce a selenol compound.

Scientific Research Applications

2-AMINO-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with biological molecules. The selenium atom in the compound can form bonds with sulfur-containing amino acids in proteins, potentially inhibiting enzyme activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-AMINO-7-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE lies in its combination of a selenazole ring with a benzodioxole moiety, which imparts unique chemical and biological properties not found in other similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.